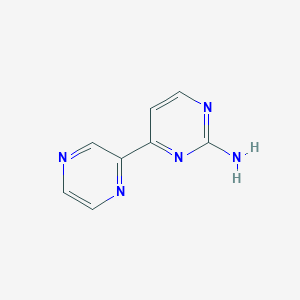

4-(Pyrazin-2-yl)pyrimidin-2-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

4-pyrazin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLPWSHQDSVIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=NC=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594715 | |

| Record name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874792-15-1 | |

| Record name | 4-(Pyrazin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Pyrazin 2 Yl Pyrimidin 2 Amine Derivatives

General Synthetic Strategies for Pyrimidinyl-Pyrazine Scaffolds

The creation of the core pyrimidinyl-pyrazine structure can be achieved through several established synthetic routes. These methods often involve the sequential or convergent assembly of the two heterocyclic rings.

Condensation Reactions in Pyrimidine (B1678525) and Pyrazine (B50134) Synthesis

Condensation reactions are a cornerstone in the synthesis of both pyrimidine and pyrazine rings. The formation of the pyrazine ring can be accomplished through the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes, followed by oxidation of the resulting dihydropyrazine. researchgate.net Similarly, pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For instance, the reaction of diketones with diaminomaleonitrile (B72808) can yield pyrazine derivatives. researchgate.net These condensation strategies offer a direct approach to the heterocyclic cores, often with good yields, especially when using symmetrical starting materials. researchgate.net

The Maillard reaction, a form of non-enzymatic browning, can also lead to the formation of pyrazine derivatives, particularly in food chemistry, though this is less controlled for specific synthetic targets. researchgate.netresearchgate.net In a more controlled synthetic context, the self-coupling of 2-amino alcohols, catalyzed by manganese pincer complexes, provides a dehydrogenative route to 2,5-substituted pyrazines. acs.org

Ring Closure Approaches to Construct the Core Structure

Ring closure reactions are fundamental to forming the bicyclic pyrimidinyl-pyrazine system. One common approach involves the construction of one ring onto a pre-existing, functionalized version of the other. For example, a functionalized pyrimidine can undergo reactions that lead to the annulation of the pyrazine ring, or vice versa.

A versatile method for synthesizing 2(1H)-pyrazinones, which can be precursors to pyrazine derivatives, involves the one-pot condensation of an α-amino acid amide and a 1,2-dicarbonyl compound. nih.gov This method forms key bonds in the pyrazine ring structure. nih.gov Another strategy involves the reaction of an α-amino ketone with an α-haloacetyl halide, followed by treatment with ammonia (B1221849) and subsequent oxidation to yield the pyrazinone. nih.gov Furthermore, the cyclization of dipeptidyl chloromethyl ketones after a deprotection step can also construct the pyrazinone ring. nih.gov

Metal-Catalyzed Coupling Reactions for Arylation/Heteroarylation (e.g., Suzuki, Stille)

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly powerful for the arylation and heteroarylation of pyrimidine and pyrazine rings, allowing for the direct connection of the two heterocyclic systems. dntb.gov.uaresearchgate.net

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of a heteroaryl halide with a heteroaryl boronic acid or ester. organic-chemistry.orgmdpi.com For instance, 2,4-dichloropyrimidines can be selectively coupled with aryl or heteroaryl boronic acids at the C4 position. mdpi.com The use of microwave irradiation can significantly accelerate these reactions and allow for lower catalyst loadings. mdpi.commdpi.com The choice of catalyst, often a palladium complex with specialized phosphine (B1218219) ligands, is crucial for achieving high yields, especially with challenging substrates like aminopyrimidines. organic-chemistry.org

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation, coupling an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. libretexts.orgnih.gov The synthesis of complex biaryl systems, including those containing pyrimidine and pyrazine moieties, has been successfully achieved using Stille coupling. nih.govnih.gov

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Reactions for Pyrimidinyl-Pyrazine Synthesis

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Coupling Partners | Organoboron compounds (boronic acids, esters) and organic halides/triflates. mdpi.com | Organotin compounds (stannanes) and organic halides/triflates. libretexts.org |

| Catalyst | Typically Palladium complexes (e.g., Pd(PPh₃)₄, Pd/phosphine complexes). organic-chemistry.orgmdpi.com | Palladium complexes (e.g., Pd(PPh₃)₄). nih.gov |

| Advantages | Boronic acids are generally non-toxic and environmentally benign; reaction conditions are often mild. organic-chemistry.org | Organostannanes are stable and tolerant of many functional groups; reaction is highly versatile. libretexts.orgnih.gov |

| Disadvantages | Boronic acids can sometimes be unstable. dntb.gov.ua | Organotin reagents and byproducts are toxic. organic-chemistry.orglibretexts.org |

Specific Reaction Pathways for 4-(Pyrazin-2-yl)pyrimidin-2-amine Derivatives

The synthesis of the target molecule, this compound, and its derivatives often involves the introduction of the amino group and other substituents at specific stages of the synthetic sequence.

Synthesis via Amination and Substituent Introduction

The introduction of the 2-amino group on the pyrimidine ring is a key step. This can be achieved through nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, such as a halogen, at the 2-position. google.com For example, a 2-chloropyrimidine (B141910) derivative can be reacted with an amine to install the amino group. nih.gov

The synthesis of related structures, such as pyrimidinyl-4-aminopyrazole compounds, demonstrates a common strategy where a 2,4-dichloropyrimidine (B19661) is first coupled with an amino-pyrazole, followed by displacement of the remaining chloride with an amine. google.com This sequential displacement allows for the controlled introduction of different substituents. The construction of amide bonds, which can be present as substituents, is often achieved by coupling carboxylic acids with amines, sometimes using activating agents. nih.govnih.gov

Functionalization at Pyrimidine and Pyrazine Rings

Further diversification of the this compound scaffold can be achieved by functionalizing either the pyrimidine or the pyrazine ring. researchgate.net

Pyrimidine Ring Functionalization: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when bearing leaving groups like halogens. researchgate.net This allows for the introduction of various substituents. For example, 6-chloro-2,4-diaminopyrimidine derivatives can be synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com

Pyrazine Ring Functionalization: The pyrazine ring can also be functionalized. researchgate.net For instance, N-substitution at the 1 and 4 positions of the pyrazine ring can be achieved using acid catalysts. researchgate.net Direct C-H activation has also emerged as a powerful tool for the functionalization of heterocycles, including quinoxalines (benzopyrazines), which could be applicable to pyrazine rings. acs.org

Table 2: Examples of Functionalization Reactions on Pyrimidine and Pyrazine Rings

| Ring System | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Pyrimidine | Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloropyrimidine, Amine, Base google.com | 2-Amino-4-substituted-pyrimidine |

| Pyrimidine | Suzuki-Miyaura Coupling | Halogenated pyrimidine, Boronic acid, Pd catalyst, Base mdpi.com | Aryl/Heteroaryl-substituted pyrimidine |

| Pyrazine | N-Substitution | Pyrazine, Acid catalyst researchgate.net | N-Substituted pyrazinium salt |

| Pyrimidine | Amide Coupling | Pyrimidine carboxylic acid, Amine, Coupling agent nih.govnih.gov | Pyrimidine carboxamide |

Regioselective Synthesis and Isomer Control

The regioselective construction of asymmetrically substituted pyrimidines, particularly those bearing two different heteroaryl groups like the pyrazinyl and amino moieties in this compound, presents a significant synthetic challenge. The control of isomer formation is paramount to ensure the desired biological activity and to simplify purification processes. Key strategies often involve either the sequential introduction of substituents onto a pre-formed pyrimidine ring or the condensation of specifically designed acyclic precursors.

One of the primary methods for achieving regioselectivity is through the condensation reaction between a substituted amidine and a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidines is achieved by reacting 5-aminopyrazoles with various β-ketoesters or 1,3-diketones. researchgate.net The reaction outcome is dictated by the differential reactivity of the carbonyl groups and the nucleophilic centers in the aminopyrazole, often directed by the reaction conditions (e.g., pH). A proposed mechanism for such a condensation leading to a specific regioisomer involves the initial attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the diketone, followed by cyclization and dehydration. researchgate.net

Another powerful technique for ensuring regiochemical control is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, a 2,4-dichloropyrimidine is used as the starting scaffold. nih.gov The differential reactivity of the two chlorine atoms allows for a stepwise and highly regioselective substitution. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution or cross-coupling than the one at C2. This allows for the initial Suzuki coupling of a pyrazolylboronic acid pinacol (B44631) ester at the C4 position, followed by a subsequent Buchwald-Hartwig amination or another coupling reaction at the C2 position. nih.govnih.gov This stepwise approach guarantees the final substitution pattern and prevents the formation of undesired isomers.

The regioselective functionalization of highly activated pyrimidines, such as 2,4,6-trichloropyrimidine-5-carbaldehyde, has also been studied, where the choice of catalyst can influence the position of substitution. shd-pub.org.rs The use of phase transfer catalysts in nucleophilic aromatic substitution (SNAr) reactions can direct incoming nucleophiles to a specific position on the pyrimidine ring. shd-pub.org.rs These principles can be directly applied to the synthesis of this compound, for example, by reacting a 2-amino-4-chloropyrimidine (B19991) with a pyrazinylboronic acid derivative under Suzuki coupling conditions.

| Method | Precursors | Key Features | Reference |

| Cyclocondensation | 5-Aminopyrazoles and 1,3-Diketones | Acid-catalyzed, control via differential reactivity of carbonyls. | researchgate.net |

| Suzuki Coupling | 2,4-Dichloropyrimidines and Heteroaryl Boronic Esters | Stepwise substitution exploiting differential reactivity of C4 and C2 halogens. High regioselectivity. | nih.gov |

| Buchwald-Hartwig Amination | 2-Chloro-4-heteroarylpyrimidines and Amines | Catalytic amination at the C2 position following initial C4 substitution. | nih.gov |

| Phase Transfer Catalysis | Polychlorinated Pyrimidines and Nucleophiles | Catalyst-controlled regioselectivity in SNAr reactions. | shd-pub.org.rs |

Modern Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have driven the adoption of more sustainable and efficient synthetic methodologies. For the synthesis of this compound and its analogs, this has led to the exploration of microwave-assisted synthesis and solvent-free or advanced catalytic methods to reduce reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org The synthesis of various aminopyrimidine derivatives has been shown to benefit significantly from this technology. nih.govresearchgate.net

For example, the synthesis of pyrazolo[3,4-d]pyrimidines from N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes and hydrazine (B178648) has been successfully performed under microwave irradiation in solvent-free conditions. researchgate.net This approach not only accelerates the reaction but also simplifies the work-up procedure. Similarly, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized via a two-step process under microwave irradiation, involving an initial aldol (B89426) condensation followed by a ring-closure reaction with guanidine (B92328) hydrochloride. rsc.org

In the context of synthesizing analogs of the target compound, efficient microwave-assisted procedures were applied to prepare benzo-, pyrido-, and pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov The key cyclization step was achieved by heating the precursors with aluminum chloride in acetonitrile/acetic acid under microwave irradiation at 400 W, affording the desired products in short reaction times. nih.gov These examples strongly suggest that the construction of the this compound core could be significantly optimized using microwave technology.

| Derivative Class | Reaction Type | MW Conditions | Advantages Noted | Reference |

| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation with hydrazine | Solvent-free | Eco-friendly, rapid | researchgate.net |

| 2-Amino-4,6-diarylpyrimidines | Aldol condensation & Cyclization | Not specified | Simple, mild process | rsc.org |

| Benzo/pyrido/pyrazino-thieno[3,2-d]pyrimidin-4-amines | Intramolecular Cyclization | 400 W, MeCN/AcOH | Efficient, rapid | nih.gov |

| 2-Amino-4-chloro-pyrimidine derivatives | Nucleophilic Substitution | Not specified | Unique derivatives synthesized | nih.gov |

Solvent-Free Reactions and Catalytic Methods

Solvent-free reactions represent a cornerstone of green chemistry, minimizing the environmental impact associated with solvent use and disposal. Grinding techniques and reactions on solid supports are notable examples. The synthesis of pyrano[4,3-b]pyrans has been achieved by grinding aromatic aldehydes, malononitrile, and a pyrone derivative in the presence of ammonium (B1175870) acetate, demonstrating the feasibility of complex multicomponent reactions without a bulk solvent. researchgate.net

The development of novel catalytic systems is another key aspect of modern synthesis. Earth-abundant metal catalysts are gaining favor over their precious metal counterparts. For instance, manganese pincer complexes have been developed for the acceptorless dehydrogenative coupling of 2-amino alcohols to produce symmetrical 2,5-disubstituted pyrazines. acs.orgacs.org This method is highly atom-economical, generating only water and hydrogen gas as byproducts. Such a strategy could be envisioned for the synthesis of the pyrazine fragment of the target molecule.

Advanced Structural Elucidation and Solid State Analysis of 4 Pyrazin 2 Yl Pyrimidin 2 Amine Analogs

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. It provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Molecular Conformation and Bond Geometries

Studies on analogs of 4-(Pyrazin-2-yl)pyrimidin-2-amine, such as 4-(pyrazin-2-yl)morpholine, reveal that the molecular structure can be nearly planar, even with the presence of non-aromatic rings like morpholine (B109124) in a chair conformation. nih.govnih.gov In the case of 4-(Pyrazin-2-yl)morpholine, the pyrazine (B50134) ring is only slightly tilted out of the main plane of the molecule. nih.gov The bond lengths and angles within the pyrazine and pyrimidine (B1678525) rings are consistent with their aromatic character. For instance, in a related pyrimidylpiperazine cation, the C-N bond linking the two rings was found to be approximately 1.373 (3) Å. nih.gov The specific geometric parameters are crucial for understanding the electronic properties and reactivity of the molecule.

| Bond | Length (Å) | Reference |

|---|---|---|

| C1-N3 | 1.373 (3) | nih.gov |

| Similar Ionic Structure 1 | 1.369 (3) | nih.gov |

| Similar Ionic Structure 2 | 1.36 (6) and 1.37 (1) | nih.gov |

Intermolecular Interactions (Hydrogen Bonding, π-Stacking, C-H···N Contacts)

The supramolecular architecture of these compounds in the solid state is dictated by a variety of non-covalent interactions. Hydrogen bonding is a predominant feature, with the amino group on the pyrimidine ring and the nitrogen atoms within the pyrazine and pyrimidine rings acting as hydrogen bond donors and acceptors, respectively. researchgate.netnih.gov For example, in the crystal structure of 4-(pyrazin-2-yl)morpholine, non-classical C-H···O and C-H···N hydrogen bonds are observed. nih.gov

Polymorphism and Supramolecular Crystal Packing

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. The different packing arrangements in polymorphs can arise from subtle variations in intermolecular interactions. researchgate.net The interplay of hydrogen bonding and π-stacking interactions can lead to diverse supramolecular assemblies, ranging from simple chains to complex three-dimensional networks. researchgate.netrsc.org For instance, in some pyrimidine derivatives, N-H···O and O-H···N hydrogen bonds form distinct ring motifs that, in combination with other interactions, build up the crystal lattice. researchgate.net

Comprehensive Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are vital for the structural elucidation and characterization of novel compounds in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques: DEPT-135, HSQC, HMBC, COSY, NOESY)

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. uobasrah.edu.iq

¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra provide information about the electronic environment of the protons and carbon atoms, respectively. nih.govresearchgate.net For pyrazine and pyrimidine derivatives, the aromatic protons and carbons typically resonate in specific regions of the spectrum. chemicalbook.comrsc.org For example, in derivatives of 2-pyrazinecarboxylic acid, complete and unambiguous assignment of ¹H and ¹³C chemical shifts has been achieved through various 1D and 2D NMR techniques. nih.gov

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 spectrum shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, which is invaluable for assigning carbon resonances. uvic.ca

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. youtube.com It helps to establish the connectivity of proton networks within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. rsc.orgprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comprinceton.edu It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This provides crucial information about the three-dimensional structure and conformation of the molecule in solution.

| Technique | Information Provided | Reference |

|---|---|---|

| COSY | Identifies coupled protons (H-H correlations) | youtube.com |

| HSQC | Correlates protons to directly attached carbons (¹JCH) | princeton.edu |

| HMBC | Correlates protons to carbons over 2-3 bonds (2,3JCH) | princeton.edu |

| NOESY | Identifies protons that are close in space | researchgate.net |

Mass Spectrometry (MS) Applications (e.g., ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common methods applied to the analysis of heterocyclic amines.

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is particularly well-suited for polar, thermally labile, and high molecular weight compounds, making it ideal for analyzing many pyrimidine and pyrazine derivatives. This "soft" ionization technique typically generates protonated molecules, [M+H]⁺, providing clear molecular weight information. dtic.mil By adjusting instrumental parameters, such as the cone voltage in the ESI interface, controlled fragmentation can be induced, yielding structural information. dtic.mil

For amine-containing compounds, ESI-MS coupled with tandem mass spectrometry (MS/MS or MSⁿ) is invaluable for characterizing fragmentation pathways. nih.gov Studies on drugs with amine side chains show characteristic cleavages that help in structural confirmation. nih.gov Furthermore, native ESI-MS can be employed to study noncovalent interactions, such as ligand binding to biological targets like G-quadruplexes, by preserving these assemblies in the gas phase. nih.gov This highlights its utility in probing the intermolecular interactions of molecules like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is most effective for compounds that are volatile and thermally stable. While many chemical warfare agents and their precursors have been analyzed by GC-MS, its application to more polar compounds like aminopyrimidines can be challenging without derivatization. dtic.mil Polar functional groups, such as the amine group in the target molecule, can lead to poor chromatographic peak shape and thermal degradation. Derivatization is often required to increase volatility and thermal stability for successful GC-MS analysis. dtic.mil Predicted GC-MS spectra for related structures, like 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, are available in databases and serve as a guide for identifying unknown related compounds, though experimental verification is necessary. hmdb.ca

The choice between ESI-MS and GC-MS depends largely on the analyte's properties. LC-ESI-MS offers an advantage for analyzing polar and non-volatile degradation products in a single run, which would typically require separate, derivatized analyses by GC-MS. dtic.mil

| Technique | Primary Ion Observed | Key Applications for Amine-Containing Heterocycles | Limitations |

|---|---|---|---|

| ESI-MS | [M+H]⁺ (Protonated Molecule) | Molecular weight determination of polar compounds. dtic.mil Structural elucidation via induced fragmentation. nih.gov Study of noncovalent interactions. nih.gov | Limited salt tolerance can affect spectra. nih.gov |

| GC-MS | M⁺ (Molecular Ion) and Fragment Ions | Identification of volatile and thermally stable compounds. dtic.mil Characterization based on established fragmentation libraries. | Often requires derivatization for polar or non-volatile compounds. dtic.mil |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman Analysis of Analogs:

A detailed vibrational analysis has been performed on 4-amino pyrazolo(3,4-d)pyrimidine, a close analog of this compound. nih.gov The experimental FTIR and Raman spectra were assigned to specific fundamental modes and compared with theoretical frequencies calculated using density functional theory (DFT). nih.gov

Key vibrational modes for such heterocyclic structures include:

N-H Stretching: The amine group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching modes appear above 3000 cm⁻¹.

Ring Vibrations: The stretching and deformation modes of the pyrazine and pyrimidine rings produce a series of characteristic bands in the fingerprint region (1600-600 cm⁻¹). These are sensitive to substitution patterns.

C-N Stretching: Vibrations involving the carbon-nitrogen bonds of the rings and the amine substituent are found throughout the mid-IR region.

The complementarity of the two techniques is crucial; vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa, especially in molecules with a center of symmetry. spectroscopyonline.com For instance, in Surface-Enhanced Raman Spectroscopy (SERS) studies of pyrazine-2-carbonitrile, another related molecule, significant differences are observed between the standard Raman spectrum and the SERS spectrum, indicating changes in molecular structure and symmetry upon adsorption to a metal surface. nih.gov The most prominent pyrazine ring vibration, observed around 1020 cm⁻¹, shows shifts that are dependent on the concentration and interaction with the surface. nih.gov

| Assignment | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode Description |

|---|---|---|---|

| ν(N-H) | 3434, 3325 | 3435, 3328 | Asymmetric and Symmetric NH₂ Stretch |

| ν(C-H) | 3188, 3100 | 3190, 3105 | Aromatic C-H Stretch |

| δ(N-H) | 1662 | 1660 | NH₂ Scissoring |

| Ring Stretching | 1600, 1568, 1476 | 1605, 1570, 1475 | C=C and C=N Ring Vibrations |

| Ring Breathing | - | 1012 | Symmetric Ring Expansion/Contraction |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic heterocycles like pyrazine and pyrimidine, the most significant electronic transitions are n→π* and π→π*. libretexts.orgresearchgate.net

π→π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the 200-300 nm range for simple aromatic systems. libretexts.orgresearchgate.net

n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. They are lower in energy than π→π* transitions and thus appear at longer wavelengths, typically above 290 nm, but with much lower intensity. researchgate.netmontana.edu

In this compound, the two aromatic rings are conjugated, which is expected to lower the energy gap for π→π* transitions. This extended conjugation typically results in a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to the individual pyrazine or pyrimidine rings. libretexts.org

The solvent environment can also influence the absorption spectrum. For n→π* transitions, polar solvents tend to stabilize the non-bonding ground state more than the excited state, leading to a hypsochromic (blue) shift to shorter wavelengths. montana.edu Conversely, π→π* transitions often exhibit a slight bathochromic shift in polar solvents. montana.edu Analysis of these solvatochromic shifts can help in the assignment of the observed electronic transitions. montana.edu

| Transition Type | Typical Wavelength Range | Relative Intensity | Description |

|---|---|---|---|

| π→π | ~240-280 nm | High | Excitation from a π bonding orbital to a π antibonding orbital. researchgate.net |

| n→π | >290 nm | Low | Excitation of a lone-pair electron (from N) to a π antibonding orbital. researchgate.netmontana.edu |

Theoretical and Computational Chemistry of 4 Pyrazin 2 Yl Pyrimidin 2 Amine Systems

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools used to investigate the electronic structure and properties of molecules similar to 4-(Pyrazin-2-yl)pyrimidin-2-amine. These methods provide a balance between computational cost and accuracy, making them ideal for studying complex organic molecules.

Analysis of Frontier Molecular Orbitals (FMOs: HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Pyrimidin-2-amine | -6.59 | -1.33 | 5.26 | researchgate.net |

| (E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (Neutral) | -5.774 | -2.610 | 3.164 | researchgate.net |

Electronic Properties: Charge Transfer Effects and Dipole Moment Calculations

The combination of an electron-donating aminopyrimidine moiety and an electron-withdrawing pyrazine (B50134) ring in this compound creates a "push-pull" system. This structure facilitates intramolecular charge transfer (ICT), where electron density is moved from the donor to the acceptor part of the molecule. mdpi.com This ICT is fundamental to the molecule's electronic and optical properties.

Table 2: Calculated Dipole Moments of Related Compounds

| Compound | Dipole Moment (Debye) | Computational Method | Source |

|---|---|---|---|

| Pyrimidin-2-amine | 2.16 | DFT | researchgate.net |

| Pyrimidin-2-amine-GQD complex | 16.03 | DFT | researchgate.net |

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Molecules with significant intramolecular charge transfer often exhibit large non-linear optical (NLO) responses, making them candidates for applications in photonics and optoelectronics. nih.gov The key parameter for NLO activity at the molecular level is the first hyperpolarizability (β). Studies on various pyrimidine (B1678525) and pyrazine derivatives have shown that they can possess substantial NLO properties. nih.govresearchgate.net For instance, certain Λ-shaped pyrazine derivatives show a second harmonic generation hyperpolarizability significantly higher than standard compounds like urea. researchgate.net The push-pull nature of this compound suggests it could have notable NLO activity. DFT calculations are essential for predicting these properties.

Table 3: Calculated First Hyperpolarizability (β) of NLO-active Pyrazine Derivatives

| Compound System | Hyperpolarizability (β) (esu) | Environment | Source |

|---|---|---|---|

| Λ-shaped pyrazine derivative | 82 x 10-30 | Gas Phase | researchgate.net |

| Λ-shaped pyrazine derivative | 162 x 10-30 | Aqueous Solvent | researchgate.net |

Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, can quantify the reactivity of a molecule. researchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Softness is the reciprocal of hardness (S = 1/η). Molecules with a small energy gap are considered soft and more reactive. researchgate.net

Electrophilicity Index (ω) : This index measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ_p² / (2η), where μ_p is the electronic chemical potential (μ_p ≈ (E_HOMO + E_LUMO) / 2).

Based on the FMO data for pyrimidin-2-amine, these indices can be calculated to provide a baseline for the expected reactivity of this compound.

Table 4: Calculated Reactivity Indices for Pyrimidin-2-amine

| Parameter | Value | Source |

|---|---|---|

| Chemical Hardness (η) | 2.63 eV | researchgate.net |

| Chemical Softness (S) | 0.38 eV-1 | researchgate.net |

| Electrophilicity Index (ω) | 2.99 eV | researchgate.net |

Adsorption Energy and Binding Studies on Substrates (e.g., Graphene Quantum Dots)

The interaction of heterocyclic molecules with nanomaterials is a burgeoning area of research. DFT studies on the adsorption of pyrimidin-2-amine (PA) onto graphene quantum dots (GQDs) show a strong non-covalent interaction. researchgate.net The calculations revealed a significant binding energy, indicating stable adsorption. researchgate.netdntb.gov.ua This interaction is driven by charge transfer from the molecule to the GQD substrate. Such studies are vital for developing new sensors or drug delivery systems. The adsorption of this compound on GQD would likely be even stronger due to the extended π-system of the pyrazine ring, which can enhance π-π stacking interactions with the graphene surface. nih.gov

Table 5: Adsorption and Binding Energies for Pyrimidin-2-amine (PA) on Graphene Quantum Dots (GQD)

| System | Binding Energy (kcal/mol) | Adsorption Energy (kcal/mol) | Source |

|---|---|---|---|

| PA-GQD | -22.18 | -23.01 | researchgate.net |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations can reveal how this compound interacts with biological targets, such as enzymes, or how it behaves in different solvent environments. nih.gov

For similar pyrimidine-based molecules that act as kinase inhibitors, MD simulations have been crucial in understanding their binding modes within the active site of proteins like cyclin-dependent kinases (CDK). nih.govnih.gov These simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule-protein complex. nih.govmdpi.com For this compound, MD simulations could be employed to predict its binding affinity and dynamic behavior with potential biological targets, guiding the design of new therapeutic agents. Similarly, simulations exploring its interaction with surfaces like graphene could model the dynamic process of adsorption and self-assembly. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

No specific molecular docking studies featuring this compound against defined biological targets (e.g., kinases, receptors) have been identified in the reviewed literature. Such studies would be instrumental in predicting how the compound orients itself within a protein's active site.

Prediction of Favorable Binding Geometries and Affinities

Information regarding the predicted binding geometries or calculated binding affinities (such as docking scores or free energy of binding values) for this compound with any specific protein target is not available in published research.

Analysis of Protein-Ligand Hydrogen Bonding Networks and Key Interactions

A detailed analysis of the hydrogen bonds, hydrophobic interactions, or other key molecular interactions between this compound and specific amino acid residues of a target protein cannot be provided without relevant computational or crystallographic data.

Structure-Based Drug Design Methodologies

There are no available reports of this compound being used as a scaffold or lead compound in a structure-based drug design campaign. Such research would typically detail the iterative process of designing and synthesizing derivatives to improve potency and selectivity based on its interaction with a target structure.

While research exists for structurally related pyrimidine derivatives, the strict focus on this compound cannot be maintained with scientific integrity. Further research and publication in the field of computational chemistry are required before a comprehensive article on this specific compound can be authored.

Structure Activity Relationship Sar Investigations of 4 Pyrazin 2 Yl Pyrimidin 2 Amine Analogs

Rational Design and Optimization of Substituted Scaffolds

The rational design of analogs based on the 4-(pyrazin-2-yl)pyrimidin-2-amine scaffold is a key strategy in drug discovery. nih.gov This approach involves the deliberate modification of the core structure to enhance its interaction with a specific biological target. By leveraging computational modeling and understanding the target's binding site, chemists can design and synthesize novel derivatives with improved efficacy. researchgate.net

One common strategy is the use of scaffold hopping, where the central pyrimidine (B1678525) ring is replaced with other heterocyclic systems to explore new chemical space and intellectual property opportunities. nih.gov This has led to the discovery of potent inhibitors for various kinases. For instance, a series of novel Polo-like kinase 4 (PLK4) inhibitors with an aminopyrimidine core were developed using this strategy. nih.gov

Optimization of these scaffolds often involves the introduction of various substituents at different positions of the pyrazine (B50134) and pyrimidine rings. frontiersin.org These modifications aim to improve target binding, enhance cell permeability, and optimize metabolic stability. nih.gov For example, in the development of JumonjiC histone demethylase inhibitors, virtual screening identified a lead scaffold that was subsequently optimized by synthesizing and testing a series of analogs. nih.gov

The following table provides examples of how rational design and scaffold optimization have been applied to aminopyrimidine derivatives to target different biological molecules.

| Target | Design Strategy | Outcome |

| PLK4 | Scaffold hopping from a known inhibitor to an aminopyrimidine core. nih.gov | Discovery of potent and selective PLK4 inhibitors with anti-proliferative activity. nih.gov |

| EGFR/VEGFR-2 | Guided by pharmacophoric features of known antagonists. nih.gov | Synthesis of dual inhibitors with strong antiproliferative effects. nih.gov |

| JumonjiC Histone Demethylases | Virtual screening followed by rational structural optimization. nih.gov | Development of a novel scaffold for highly potent and selective inhibitors. nih.gov |

Impact of Substituent Modifications on Molecular Interactions and Potency

The potency of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazine and pyrimidine rings. These modifications directly influence the molecule's ability to interact with the target protein through various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in the development of spleen tyrosine kinase (Syk) inhibitors, extensive SAR studies on a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold revealed that specific substitutions were crucial for high potency. nih.gov The aminopyrimidine core is often designed to form key hydrogen bonds with the hinge region of the kinase domain. nih.gov

The introduction of different functional groups can significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity. For example, the addition of a methyl group can enhance hydrophobic interactions, while a hydroxyl group can act as a hydrogen bond donor or acceptor. The position of these substituents is also critical. In one study, para-substitution on a phenyl ring attached to the pyrimidine core resulted in slightly better activity than meta-substitution with the same group. nih.gov

The following table summarizes the impact of various substituent modifications on the potency of aminopyrimidine-based inhibitors targeting different kinases.

| Target Kinase | Scaffold | Substituent Modification | Impact on Potency |

| Syk | 4-(3'-pyrazolyl)-2-amino-pyrimidine nih.gov | Extensive SAR study leading to optimized substituents. | Identification of a highly potent inhibitor with an IC50 of 3 nM. nih.gov |

| PLK4 | Aminopyrimidine core nih.gov | Introduction of a hydrogen bond donor in the benzene (B151609) ring. | Improved PLK4 inhibitory activity. nih.gov |

| EGFR/VEGFR-2 | 4-methoxyphenyl pyrazole (B372694) and pyrimidine derivatives nih.gov | Synthesis of various derivatives with different substitutions. | Compound 12 showed the highest inhibitory activities against both EGFR and VEGFR-2. nih.gov |

Bioisosteric Replacement Strategies and Their Consequences on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. spirochem.com This involves replacing a functional group with another group that has similar steric and electronic properties. In the context of this compound analogs, bioisosteric replacements have been employed to enhance potency, improve metabolic stability, and explore new chemical space. spirochem.combaranlab.org

A common bioisosteric replacement involves substituting the pyrazine ring with other five- or six-membered heterocycles. For example, replacing a phenyl group with a pyridine (B92270) can introduce a hydrogen bond acceptor and alter the molecule's polarity and solubility. baranlab.org The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere of purines and has been used to develop inhibitors for various targets. mdpi.com

In one study, the replacement of an amide group with a 1,2,4-triazole (B32235) in a pyrazolo[1,5-a]pyrimidine (B1248293) series of CSNK2 inhibitors resulted in a 4-fold improvement in activity. acs.org This highlights how a seemingly small change can have a significant impact on biological function. The rationale behind such replacements is often to introduce new interaction points with the target protein or to block metabolic pathways that lead to compound degradation. nih.gov

The following table provides examples of bioisosteric replacement strategies applied to pyrimidine-based scaffolds and their observed effects on activity.

| Original Scaffold/Group | Bioisosteric Replacement | Target | Consequence on Activity |

| Amide group in pyrazolo[1,5-a]pyrimidine acs.org | 1,2,4-triazole acs.org | CSNK2 | 4-fold improvement in inhibitory activity. acs.org |

| Purine scaffold mdpi.com | 1,2,4-triazolo[1,5-a]pyrimidine mdpi.com | Plasmodium falciparum | Serves as a viable bioisostere for antimalarial drug design. mdpi.com |

| Carbon atom in a triazinoquinazoline derivative nih.gov | Sulfur atom nih.gov | Inflammation markers | Resulted in new interactions and stabilized the ligand-target complex. nih.gov |

Conformational Analysis and Elucidation of Bioactive Conformations

Understanding the three-dimensional structure and conformational preferences of this compound analogs is essential for elucidating their mechanism of action and for rational drug design. emory.edupsu.edu The bioactive conformation is the specific spatial arrangement of the molecule when it binds to its biological target. irbbarcelona.org This conformation may differ from the molecule's lowest energy state in solution. irbbarcelona.org

Various computational and experimental techniques are employed to determine the bioactive conformation. Molecular docking studies can predict how a ligand fits into the binding site of a protein, providing insights into key interactions. nih.gov X-ray crystallography of ligand-protein complexes provides definitive evidence of the bound conformation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of flexible molecules in solution. emory.edu

The flexibility of a molecule, determined by its rotatable bonds, allows it to adopt multiple conformations. psu.edu Identifying the specific conformation responsible for biological activity is a primary goal of conformational analysis. psu.edu For example, in the development of PLK4 inhibitors, molecular docking was used to verify the binding mode of a lead compound, confirming that the aminopyrimidine core formed key interactions with the hinge region of the kinase. nih.gov This information is invaluable for designing next-generation inhibitors with improved affinity and selectivity. The analysis of bioactive conformations helps in understanding the SAR at a 3D level, explaining why certain substituents enhance activity while others diminish it. irbbarcelona.orgalbany.edu

Molecular Mechanisms of Action Studies Non Clinical Focus

Kinase Inhibition Profiling

The 2-aminopyrimidine (B69317) core is a recognized scaffold in the design of kinase inhibitors. nih.govnih.govacs.org Similarly, the pyrazine (B50134) ring is a key motif in several small molecule kinase inhibitors that have advanced to clinical trials. nih.gov However, specific profiling data for the combined scaffold, 4-(Pyrazin-2-yl)pyrimidin-2-amine, is not available.

Inhibition of Checkpoint Kinase 1 (CHK1) Function

There is no specific data in the scientific literature detailing the inhibitory activity of this compound against Checkpoint Kinase 1 (CHK1). While related 2-aminopyrimidine derivatives have been investigated as dual inhibitors of FLT3 and CHK1, no studies have focused on or reported the CHK1 inhibitory profile for this particular compound. nih.govnih.govacs.org

Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Selectivity

No published research was identified that evaluates the inhibitory effect or selectivity of this compound towards Cyclin-Dependent Kinase 2 (CDK2). Studies on analogous compounds, such as (4-pyrazolyl)-2-aminopyrimidines, have shown potent CDK2 inhibition, but these findings cannot be directly extrapolated to the pyrazin-2-yl derivative. nih.govnih.gov

Modulation of FLT3 and VEGFR2 Kinases

The modulatory activity of this compound on FMS-like Tyrosine Kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has not been specifically reported. The broader class of pyrimidine (B1678525) derivatives has been a focus of research for developing inhibitors of both FLT3 and VEGFR2, but data for this exact compound is absent from the current body of literature. bohrium.comnih.govnih.govekb.eg

Enzyme Modulation and Molecular Binding Studies

DNA Gyrase Inhibition and Binding Affinity

A search of scientific literature did not yield any studies concerning the inhibition of DNA gyrase or the binding affinity of this compound to this enzyme. While various heterocyclic compounds, including some containing pyrimidine rings, are known to be DNA gyrase inhibitors, the activity of this specific molecule remains uninvestigated. nih.govnih.govpatsnap.com

Protein Tyrosine Phosphatase (SHP2) Inhibition and Allosteric Modulation

There is no available information on the inhibitory or allosteric modulation effects of this compound on the protein tyrosine phosphatase SHP2. Although certain pyrazine-containing molecules have been identified as potent allosteric inhibitors of SHP2, no such activity has been documented for the title compound. nih.govnih.gov

Coordination Chemistry and Metal Complexation of Pyrazine Containing Ligands

Ligand Properties of Pyrazinyl-Pyrimidinyl Amines and Their Chelation Potential

Pyrazinyl-pyrimidinyl amines, such as 4-(Pyrazin-2-yl)pyrimidin-2-amine, are a class of nitrogen-rich heterocyclic compounds that exhibit significant potential as ligands in coordination chemistry. Their molecular structure, featuring multiple nitrogen atoms within the pyrazine (B50134) and pyrimidine (B1678525) rings, as well as an exocyclic amino group, provides several potential donor sites for coordination with metal ions. This multi-dentate character allows them to form stable chelate rings with a single metal center or act as bridging ligands to form polynuclear complexes and coordination polymers.

The chelation potential is primarily derived from the nitrogen atoms of the pyrazine and pyrimidine rings, which can act as Lewis bases, donating their lone pair of electrons to a metal cation. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions. In many instances, these types of ligands behave as bidentate ligands, coordinating through a nitrogen atom from the pyrazine ring and an adjacent nitrogen from the pyrimidine ring. nih.gov This bidentate chelation results in the formation of a stable five-membered ring with the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazinyl-pyrimidinyl amine ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov Common metal ions that have been complexed with similar pyrazine-containing ligands include copper(II), iron(III), manganese(II), and cobalt(II). nih.govmdpi.com

The general synthetic procedure involves dissolving the ligand and the metal salt, often a halide or a salt with a weakly coordinating anion like nitrate (B79036) or perchlorate, in a solvent such as methanol, ethanol, or acetonitrile. The reaction mixture is then stirred, sometimes with heating, to facilitate the formation of the complex. The resulting solid complex can then be isolated by filtration, washed, and dried. nih.gov

Characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and C-N bonds within the pyrazine and pyrimidine rings upon complexation indicate the involvement of the ring nitrogen atoms in bonding to the metal ion. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere.

Elemental Analysis: This analysis determines the stoichiometry of the complex by quantifying the percentages of carbon, hydrogen, and nitrogen, which helps in confirming the ligand-to-metal ratio. nih.gov

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. nih.gov

Structural Analysis of Coordination Compounds

Metal Ion Geometry and Coordination Modes

The structural analysis of metal complexes of pyrazinyl-pyrimidinyl amines, often accomplished through single-crystal X-ray diffraction, reveals diverse coordination geometries and modes. The geometry around the central metal ion is influenced by factors such as the size and charge of the metal ion, the steric and electronic properties of the ligand, and the nature of the counter-anions present.

For copper(II) complexes with related pyrazine amide ligands, axially elongated octahedral or square pyramidal geometries are frequently observed. mdpi.com In many cases, the pyrazinyl-pyrimidinyl amine ligand acts as a bidentate N,N'-donor, chelating to the metal ion. However, it can also function as a monodentate ligand or as a bridging ligand connecting two or more metal centers. The bridging coordination mode is crucial for the formation of extended structures.

| Metal Ion | Typical Coordination Geometry | Reference |

| Copper(II) | Axially Elongated Octahedral, Square Pyramidal | mdpi.com |

| Iron(III) | Octahedral | nih.gov |

| Cobalt(II) | Octahedral | nih.gov |

| Manganese(II) | Octahedral | nih.gov |

Formation of Supramolecular Networks and Coordination Polymers

A key feature of the coordination chemistry of this compound and related ligands is their ability to form extended supramolecular architectures and coordination polymers. The bridging capability of the pyrazine moiety is instrumental in linking metal centers to create one-, two-, or even three-dimensional networks. mdpi.comresearchgate.net

The formation of these extended structures is often directed by a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding, π-π stacking, and weak C-H···N or C-H···O interactions. nih.govnih.gov For instance, the uncoordinated nitrogen atoms of the pyrazine or pyrimidine rings, as well as the amine group, can act as hydrogen bond acceptors or donors, respectively, leading to the self-assembly of complex supramolecular arrays. In the crystal structures of related compounds, molecules have been observed to form sheets and chains through such non-classical hydrogen bonding. nih.gov

The dimensionality of the resulting coordination polymer can be controlled by the choice of metal ion, the metal-to-ligand ratio, and the reaction conditions. One-dimensional chains and two-dimensional layered structures are commonly reported for copper(II) complexes with pyrazine-containing ligands. mdpi.com

Bioinorganic Modeling Applications and Related Studies

While specific bioinorganic modeling studies focusing solely on this compound are not extensively documented in the provided search results, the structural motifs present in its metal complexes make it a candidate for such applications. The pyrazine and pyrimidine heterocycles are found in various biologically important molecules, and their metal complexes can serve as models for the active sites of metalloenzymes.

The ability of this ligand to form stable complexes with various transition metals, such as copper and iron, is particularly relevant. These metals are essential components of many enzymes involved in electron transfer and catalysis. By studying the structural and electronic properties of synthetic complexes of this compound, researchers can gain insights into the coordination environment and reactivity of the metal centers in these biological systems. For instance, pyrimidine derivatives are known to possess a wide range of biological activities, and their coordination to metal ions can modulate these properties.

Future Directions and Emerging Research Avenues for 4 Pyrazin 2 Yl Pyrimidin 2 Amine

Development of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques provide valuable static information about the structure of 4-(Pyrazin-2-yl)pyrimidin-2-amine, the future of its characterization lies in the application of advanced spectroscopic methods to probe its dynamic behavior. Techniques such as time-resolved spectroscopy could offer unprecedented insights into the excited-state dynamics of the molecule. For instance, time-resolved differential absorbance spectra could reveal the intricate electronic rearrangements that occur upon photoexcitation, similar to studies performed on related nitrogen-containing heterocycles like pyrazine (B50134) researchgate.net.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques are poised to play a crucial role in understanding the conformational dynamics and intermolecular interactions of this compound in solution. Methods like relaxation-dispersion NMR can be employed to study the kinetics of conformational exchange, providing critical information about the molecule's flexibility and how it adapts to its environment or binds to a target. While detailed spectral data for various pyrimidine (B1678525) derivatives are available, the application of these advanced dynamic NMR methods to this specific compound remains a promising area for future investigation mdpi.comresearchgate.net.

Further Elucidation of Ligand-Target Binding Kinetics and Thermodynamics

A critical area for future research is the detailed investigation of the binding kinetics and thermodynamics of this compound with various biological targets, particularly protein kinases. While studies on related pyrimidine derivatives have provided a foundational understanding of their interaction with kinases, a comprehensive kinetic and thermodynamic profile for this specific ligand is yet to be established. researchgate.netnih.gov Future studies should employ biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine key parameters.

| Parameter | Description | Importance in Drug Discovery |

| k_on (Association Rate Constant) | The rate at which the ligand binds to its target. | A faster on-rate can lead to a more rapid onset of action. |

| k_off (Dissociation Rate Constant) | The rate at which the ligand unbinds from its target. | A slower off-rate can result in a longer duration of action and higher potency. |

| K_d (Dissociation Constant) | The equilibrium constant for the dissociation of the ligand-target complex; a measure of binding affinity. | A lower K_d indicates a higher binding affinity. |

| ΔH (Enthalpy Change) | The heat absorbed or released upon binding. | Provides insight into the nature of the binding forces (e.g., hydrogen bonds, van der Waals interactions). |

| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Reflects changes in conformational freedom of the ligand and target, as well as solvent reorganization. |

| ΔG (Gibbs Free Energy Change) | The overall energy change upon binding, determining the spontaneity of the interaction. | A more negative ΔG indicates a more favorable binding event. |

By systematically measuring these parameters for this compound and its analogs with a panel of protein kinases, researchers can build a detailed structure-activity relationship (SAR) and structure-kinetics relationship (SKR) to guide the design of more potent and selective inhibitors. Recent advancements in fluorescent probes that target specific kinase conformations could also be adapted to provide kinetic insights into the activation loop movement upon ligand binding nih.gov. A recent study on N-(pyrazin-2-yl)-4-aminopyrimidine derivatives has already demonstrated the potential of this scaffold to target kinases like EGFR and JAK, highlighting the need for detailed kinetic and thermodynamic characterization nih.gov.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of this compound and its derivatives is an area ripe for innovation, with a particular focus on developing novel, efficient, and environmentally benign synthetic methodologies. While traditional methods for pyrimidine synthesis exist, the principles of green chemistry are increasingly guiding the development of new synthetic routes. kuey.netrasayanjournal.co.inresearchgate.netnih.govkuey.net Future research should focus on the application of these principles to the synthesis of the target compound.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "grindstone chemistry," minimizes waste and simplifies product purification. researchgate.netnih.gov

Use of Green Catalysts: The development and application of recyclable and non-toxic catalysts, such as nanoparticles, can significantly improve the sustainability of the synthesis. researchgate.netijarsct.co.in

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without the isolation of intermediates can increase efficiency and reduce waste. rasayanjournal.co.in

A recent patent for a related pyrimidinyl-4-aminopyrazole compound highlights a multi-step synthesis involving a regioselective SNAr reaction, which could be adapted and optimized using green chemistry principles for the synthesis of this compound google.com. The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has also been reported, providing a template for further synthetic exploration nih.gov.

Advanced Computational Methodologies for Predictive Modeling and Materials Design

Advanced computational methods are set to play a transformative role in the future research of this compound, enabling predictive modeling of its properties and guiding the design of new materials. While computational studies on pyrimidine derivatives are not new, the application of more sophisticated techniques will provide deeper insights. researchgate.net

Future computational efforts should focus on:

Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide detailed information about the conformational landscape of the molecule, its interactions with solvents, and its binding dynamics with biological targets. Studies on related thiazol-N-(pyridin-2-yl)pyrimidin-2-amine and pyrazolo[3,4-d]pyrimidinone derivatives have already demonstrated the power of MD simulations in understanding inhibitor binding. nih.govnih.govmdpi.comresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM calculations can provide a highly accurate description of the electronic structure of the ligand in the active site of a target protein, elucidating the nature of key interactions and reaction mechanisms. Such methods have been successfully applied to understand the enzymatic hydrolysis of other pyrimidine-containing molecules. acs.orgamanote.commdpi.comnih.gov

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on existing data to predict the properties of new derivatives of this compound, such as their binding affinity, solubility, and toxicity. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. rsc.orgharvard.edu Deep generative models are also being used for the de novo design of novel pyrimidine derivatives with desired properties. nih.govnih.gov

By integrating these advanced computational approaches, researchers can create a powerful in silico pipeline for the rational design of novel this compound-based molecules with tailored properties for specific applications.

| Computational Method | Application in this compound Research |

| Molecular Dynamics (MD) Simulations | - Predicting binding poses and affinities to target proteins. - Simulating conformational changes upon binding. - Understanding the role of solvent in molecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | - Accurately modeling reaction mechanisms in enzymatic catalysis. - Elucidating the nature of non-covalent interactions in ligand-protein complexes. - Calculating electronic properties like charge distribution and bond orders. |

| Machine Learning (ML) | - Predicting biological activity and physicochemical properties of novel derivatives. - Developing quantitative structure-activity relationship (QSAR) models. - Virtual screening of large compound libraries. |

| De Novo Drug Design | - Generating novel molecular structures with desired properties based on the this compound scaffold. |

Q & A

Q. What are the standard synthetic protocols for preparing 4-(Pyrazin-2-yl)pyrimidin-2-amine, and what parameters critically influence yield?

Methodological Answer: Synthesis typically involves condensation of pyrazine and pyrimidine precursors under reflux. For example, a Mannich-type reaction using ethanol, morpholine, and formaldehyde (1:1:2 molar ratio) at reflux for 10 hours yields functionalized derivatives. Key parameters include solvent polarity (ethanol preferred for intermediate stability), temperature control (reflux at ~78°C), and stoichiometric precision. Post-reaction purification via recrystallization (95% ethanol) ensures >95% purity .

Q. Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound?

Methodological Answer: H and C NMR are critical for verifying aromatic proton environments (e.g., pyrazine C-H at δ 8.5–9.0 ppm) and carbon frameworks. Elemental analysis (C, H, N within ±0.4% theoretical values) and melting point consistency (±2°C across batches) confirm purity. HPLC with UV detection (λ = 254 nm) further validates compound homogeneity .

Advanced Research Questions

Q. How can 3D-QSAR modeling guide the design of this compound derivatives with enhanced antileukemic activity?

Methodological Answer: 3D-QSAR requires:

- Generating a conformer library via molecular dynamics.

- Aligning derivatives based on the pyrazine-pyrimidine core.

- Mapping steric/electrostatic fields against IC data (e.g., K562 leukemia cells). achieved predictive models (q >0.5, r >0.8) using CoMFA/CoMSIA, validated through bootstrapping .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines for structurally similar derivatives?

Methodological Answer:

- Verify purity through independent synthesis and characterization.

- Standardize assay conditions (e.g., 48-hour incubation, 10% FBS).

- Apply factorial design (e.g., 2 matrix) to isolate variables like substituent electronic effects. Orthogonal partial least squares (OPLS) quantifies parameter contributions to bioactivity variance .

Q. How do solvent polarity and catalyst systems influence regioselectivity in cross-coupling reactions of this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions, favoring C4 functionalization. Pd/Xantphos catalysts improve coupling efficiency (e.g., 85–92% yields in chloroacetylation). highlights triethylamine in toluene for stabilizing intermediates via moderate polarity .

Q. What machine learning frameworks optimize pharmacokinetic properties of this compound derivatives?

Methodological Answer: Graph neural networks (GNNs) trained on ChEMBL datasets predict properties like blood-brain barrier penetration. Bayesian optimization iteratively narrows chemical space by prioritizing derivatives with favorable ADMET profiles .

Data Validation & Optimization

Q. How can researchers address ambiguous NMR assignments in derivatives with complex substituents?

Methodological Answer: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, H-C HMBC in confirmed morpholine-pyrimidine connectivity. Isotopic labeling (e.g., N-pyrazine) validates nitrogen bonding networks .

Q. What reaction conditions minimize N-alkylation byproducts during Mannich functionalization?

Methodological Answer: Kinetic control via slow formaldehyde addition at 0–5°C and pH 8–9 (NaHCO buffer) reduces bis-alkylation. Ethanol’s moderate polarity stabilizes mono-alkylated intermediates, achieving >80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.